![molecular formula C14H14FN3O3 B241442 2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile involves the inhibition of specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile are dependent on its mechanism of action. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It also affects the extracellular matrix remodeling process, which can have implications in wound healing and tissue repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition. However, its potency and selectivity can also be a limitation, as it may affect other cellular processes and lead to off-target effects.
Zukünftige Richtungen
For the research on 2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile include the development of more potent and selective analogs, the identification of new targets for inhibition, and the exploration of its potential applications in other fields such as regenerative medicine and tissue engineering.
In conclusion, 2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has shown promise in various scientific research applications. Its mechanism of action involves the inhibition of specific enzymes and proteins, which can have implications in cancer treatment, inflammation, and viral infections. While its potency and selectivity can be an advantage, it can also be a limitation. Future research directions include the development of more potent and selective analogs and the exploration of its potential applications in other fields.
Synthesemethoden
The synthesis of 2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile involves the reaction of 2-fluorobenzyl bromide with 2-methoxyethylamine followed by the reaction with ethyl 2-amino-4-cyano-5-(2-methoxyethyl)oxazole-3-carboxylate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities.
Eigenschaften
Produktname |
2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile |
---|---|
Molekularformel |
C14H14FN3O3 |
Molekulargewicht |
291.28 g/mol |
IUPAC-Name |
2-[(2-fluorophenoxy)methyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H14FN3O3/c1-19-7-6-17-14-11(8-16)18-13(21-14)9-20-12-5-3-2-4-10(12)15/h2-5,17H,6-7,9H2,1H3 |
InChI-Schlüssel |
YGRYZNQRKKVDOI-UHFFFAOYSA-N |
SMILES |
COCCNC1=C(N=C(O1)COC2=CC=CC=C2F)C#N |
Kanonische SMILES |
COCCNC1=C(N=C(O1)COC2=CC=CC=C2F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.